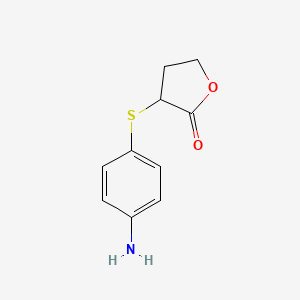

3-((4-Aminophenyl)thio)dihydrofuran-2(3H)-one

Description

Propriétés

IUPAC Name |

3-(4-aminophenyl)sulfanyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2S/c11-7-1-3-8(4-2-7)14-9-5-6-13-10(9)12/h1-4,9H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNQHPVNIWPLRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1SC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Nucleophilic Substitution Route Using 4-Aminothiophenol

A well-documented approach involves the reaction of a halogenated dihydrofuranone derivative with 4-aminothiophenol under basic conditions to form the thioether linkage.

-

- Solvent: Tetrahydrofuran (THF) or similar polar aprotic solvents.

- Base: Triethylamine or other organic bases to deprotonate the thiol and facilitate nucleophilic attack.

- Temperature: Room temperature to mild heating (e.g., 25–60 °C).

- Atmosphere: Inert atmosphere (argon or nitrogen) to prevent oxidation of thiol.

- Reaction Time: Typically 6 hours or more to ensure completion.

-

- 4-Aminothiophenol is added to a solution of the halogenated dihydrofuranone derivative in THF.

- Triethylamine is introduced to deprotonate the thiol group, causing the thiophenol to precipitate initially but dissolve upon stirring.

- The mixture is stirred under argon for several hours.

- After reaction completion, the mixture is filtered and solvent removed under reduced pressure.

- Purification is achieved by column chromatography using ethyl acetate:hexanes (9:1) as eluent.

- Yield: Approximately 48% isolated yield reported for similar compounds.

Purification and Characterization:

- Column chromatography is essential to separate the desired product from unreacted starting materials and side products.

- Characterization by ^1H NMR confirms the presence of aromatic protons from the aminophenyl group and signals corresponding to the dihydrofuranone ring.

Alternative Preparation via Amide Intermediate and Intramolecular Cleavage

Another method involves initial formation of an amide intermediate, which is then converted to the target thioether compound via intramolecular cleavage facilitated by the amino group.

-

- Protection of phenolic or alcohol groups if present.

- Reaction of phenol with 2-chloro-N-(hydroxymethyl)acetamide in acidic media to form an amide intermediate.

- Introduction of 2-aminothiophenol and triethylamine in THF to attach the aminophenylthio group.

- Intramolecular cleavage of the amide bond by the aniline group to yield the free amine thioether compound.

-

- This method allows for regioselective introduction of the aminophenylthio group.

- The intramolecular cleavage step avoids harsh conditions for amide hydrolysis.

Comparative Data Table of Preparation Methods

| Preparation Step | Conditions/Details | Yield (%) | Notes |

|---|---|---|---|

| Halogenated dihydrofuranone + 4-Aminothiophenol + Triethylamine in THF | Room temp, inert atmosphere, 6 h stirring | ~48 | Requires chromatographic purification; mild conditions |

| Amide intermediate formation (phenol + 2-chloro-N-(hydroxymethyl)acetamide) | Acidic medium (acetic acid + sulfuric acid) | ~63 | Followed by thiophenol substitution and cleavage |

| Thiophenol substitution + intramolecular cleavage | THF, triethylamine, argon atmosphere, 6 h | ~48 | Avoids direct harsh amide hydrolysis |

Research Findings and Notes

- The nucleophilic substitution of halogenated dihydrofuranones with 4-aminothiophenol is a straightforward and reproducible method, but requires careful exclusion of oxygen to prevent thiol oxidation.

- Column chromatography remains the preferred purification technique due to the formation of side products and unreacted starting materials.

- The amide intermediate strategy provides an alternative route that can be beneficial when direct substitution is challenging or when regioselectivity is critical.

- No significant reports were found on catalytic or green chemistry approaches specifically for this compound, indicating potential for future research in environmentally benign synthesis.

- The presence of the amino group on the phenyl ring requires protection or careful handling to avoid side reactions during synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

3-((4-Aminophenyl)thio)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or thiols.

Substitution: The thio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amines or thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

3-((4-Aminophenyl)thio)dihydrofuran-2(3H)-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of 3-((4-Aminophenyl)thio)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thio group can participate in thiol-disulfide exchange reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Key Observations :

- Electron-withdrawing groups (e.g., 4-chlorophenyl in ) improve yields compared to electron-donating substituents (e.g., methoxyphenyl), likely due to enhanced electrophilic reactivity during synthesis.

- Natural derivatives (e.g., compound 1 in ) often feature polar groups like hydroxyls, enhancing solubility but complicating synthetic accessibility.

Stereochemical Control

Key Observations :

Key Observations :

- Complex substituents (e.g., thieno-triazolo-pyrimidinyl in ) confer specificity for human STING activation, highlighting the role of substituent bulk in target interaction.

Physicochemical Properties

Key Observations :

- Amino groups improve solubility compared to methoxy or chloro substituents but may require protection during synthesis.

- Hydroxyl groups (e.g., in ) increase hydrophilicity but may necessitate stabilization against oxidation.

Activité Biologique

3-((4-Aminophenyl)thio)dihydrofuran-2(3H)-one is a compound that has drawn attention due to its diverse biological activities, particularly in the fields of cancer research and antiviral studies. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound contains a furan ring that is substituted with a thiophenol moiety. This structural configuration is significant as it influences the compound's reactivity and biological interactions. The presence of the amino group on the phenyl ring enhances its potential for forming hydrogen bonds, which is critical in biological systems.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of this compound. The compound has shown promising results against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 5.32 | Induction of apoptosis via mitochondrial pathway |

| A549 (Lung) | 6.45 | Inhibition of cell proliferation |

| HeLa (Cervical) | 4.98 | Disruption of cell cycle progression |

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, primarily through mitochondrial pathways. For instance, in MDA-MB-231 cells, the compound was found to activate caspases, which are crucial for the apoptotic process .

Antiviral Activity

Research has also highlighted the antiviral properties of this compound. In a study focused on influenza viruses, derivatives of this compound exhibited significant inhibitory effects against H5N1 and H1N1 viruses:

| Virus | EC50 (µM) | Mechanism of Action |

|---|---|---|

| H5N1 | 1.25 | Neuraminidase inhibition |

| H1N1 | 1.75 | Viral entry blockade |

The compound's mechanism appears to involve the inhibition of viral neuraminidase activity, which is essential for viral replication and release from host cells .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptosis in cancer cells by activating intrinsic pathways that involve mitochondrial dysfunction and caspase activation.

- Cell Cycle Arrest : It has been observed to induce cell cycle arrest at the G2/M phase in certain cancer cell lines, leading to reduced proliferation rates.

- Antiviral Mechanisms : By inhibiting key enzymes involved in viral replication, such as neuraminidase, it effectively reduces viral load in infected cells.

Case Studies

Several case studies have been conducted to further explore the efficacy and safety profile of this compound:

- A study on its effects on human glioblastoma cells showed that treatment with this compound led to a significant reduction in tumor size in xenograft models.

- Another investigation assessed its safety profile in vivo, revealing no significant toxicity at therapeutic doses, suggesting a favorable therapeutic window for potential clinical applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are used to prepare 3-((4-aminophenyl)thio)dihydrofuran-2(3H)-one and its derivatives?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or thiol-ene reactions. For arylthio analogs, coupling 4-aminothiophenol with an activated dihydrofuranone precursor (e.g., brominated lactone) under basic conditions (e.g., LiHMDS) achieves high yields. Reaction optimization (solvent, temperature) is critical, as demonstrated for 4-methylphenyl and 4-trifluoromethylphenyl analogs . Purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the product, with yields averaging 70-85% for similar structures .

Q. How is structural characterization performed for this compound?

- Methodological Answer :

- HRMS : Confirms molecular formula (e.g., observed m/z vs. calculated for C₁₁H₁₂NO₂S) .

- NMR : ¹H NMR identifies aromatic protons (δ 6.5-7.5 ppm for aminophenyl) and lactone protons (δ 4.2-4.4 ppm for CH₂O). ¹³C NMR shows lactone carbonyl at ~175 ppm .

- IR : Confirms lactone C=O stretch (~1750 cm⁻¹) and N-H bends (~1600 cm⁻¹) .

Q. What protocols assess the compound’s stability under experimental conditions?

- Methodological Answer :

- pH Stability : Incubate in buffers (pH 2-12) at 37°C. Monitor lactone ring opening via HPLC (C18 column, UV detection at 254 nm) .

- Thermal Stability : Use TGA (25–200°C, 10°C/min) to detect decomposition. For analogs, degradation onset occurs at ~150°C .

Q. What in vitro assays evaluate preliminary bioactivity?

- Methodological Answer :

- Anti-inflammatory : LPS-stimulated RAW 264.7 macrophages pre-treated with the compound (1-50 μM). Measure IL-6 via ELISA (IC₅₀ ~10 μM for analogs) .

- Antibacterial : Broth microdilution (MIC assay) against E. coli and S. aureus. Analog 3-benzyl derivatives showed MIC = 32 μg/mL .

Advanced Research Questions

Q. How is enantioselective synthesis achieved for stereoisomers of this compound?

- Methodological Answer :

- Chiral Catalysis : Use (R)- or (S)-Koga amine to control stereochemistry during alkylation, achieving enantiomeric ratios up to 7:1. Confirm via chiral HPLC (Chiralpak IA, hexane/isopropanol) .

- Enzymatic Resolution : Lipase-mediated hydrolysis of racemic mixtures (e.g., CAL-B in phosphate buffer, 37°C) separates enantiomers (ee > 95%) .

Q. How does X-ray crystallography validate structural and electronic features?

- Methodological Answer :

- Crystallization : Optimize solvent (e.g., ethanol/water) via slow evaporation. For a brominated analog, data collected at 296 K (R factor = 0.041) confirmed planarity of the arylthio group and dihedral angles critical for bioactivity .

- Electron Density Maps : Refine using SHELXL to resolve hydrogen bonding (e.g., NH···O=C interactions) .

Q. What computational tools predict pharmacokinetics and target interactions?

- Methodological Answer :

- Docking : AutoDock Vina simulates binding to IL-6 receptor (PDB: 1ALU). Analogs showed ΔG = -8.2 kcal/mol, correlating with experimental IC₅₀ .

- ADMET Prediction : SwissADME estimates logP = 2.1, bioavailability = 55%, and CYP2D6 inhibition risk .

Q. How are structure-activity relationships (SAR) studied for derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.